molecular formula C9H15NO B15279077 N-(pent-4-yn-1-yl)oxolan-3-amine

N-(pent-4-yn-1-yl)oxolan-3-amine

Cat. No.: B15279077
M. Wt: 153.22 g/mol
InChI Key: RFYUEFQHIZLGDL-UHFFFAOYSA-N
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Description

N-(pent-4-yn-1-yl)oxolan-3-amine is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . It is characterized by the presence of an oxolane ring and a pentynylamine group, making it a versatile compound in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pent-4-yn-1-yl)oxolan-3-amine typically involves the reaction of 4-pentyn-1-amine with oxirane derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic attack of the amine group on the oxirane ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(pent-4-yn-1-yl)oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(pent-4-yn-1-yl)oxolan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(pent-4-yn-1-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the oxolane ring may participate in ring-opening reactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pent-4-yn-1-yl)oxolan-3-amine is unique due to the presence of both the oxolane ring and the pentynylamine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N-pent-4-ynyloxolan-3-amine

InChI

InChI=1S/C9H15NO/c1-2-3-4-6-10-9-5-7-11-8-9/h1,9-10H,3-8H2

InChI Key

RFYUEFQHIZLGDL-UHFFFAOYSA-N

Canonical SMILES

C#CCCCNC1CCOC1

Origin of Product

United States

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